Anticancer Potency in Breast Cancer Cells (Methyl 2,5-Dimethoxycinnamate vs. Other Alkyl Cinnamates)
In a direct head-to-head study, methyl 2,5-dimethoxycinnamate (coded DM-2-8) demonstrated potent anticancer activity against MDA-MB-231 breast cancer cells with an IC50 of 4.13 ± 0.27 µg/mL. This was superior to other tested alkyl cinnamates, including methyl cinnamate (DM-1-1; IC50 not explicitly stated but shown to be less active) and curcumin, in terms of both potency and the extent of Protein Kinase C (PKC)-α translocation from cytosol to the plasma membrane [1]. The compound induced G2/M cell cycle arrest and a significant reduction in the S-phase population, effects that were more pronounced than those observed for the other derivatives [1].
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 4.13 ± 0.27 µg/mL |
| Comparator Or Baseline | Methyl cinnamate (DM-1-1) and other alkyl cinnamates (e.g., DM-2-3, DM-2-4) showed higher IC50 values or no effect at comparable concentrations |
| Quantified Difference | Methyl 2,5-dimethoxycinnamate was the most potent among the panel; an exact fold-difference for DM-1-1 was not provided, but DM-2-8 was the only compound reported with a sub-5 µg/mL IC50. |
| Conditions | MDA-MB-231 breast cancer cell line; 24-hour treatment; MTT assay |
Why This Matters
For researchers studying PKC-mediated anticancer mechanisms, selecting methyl 2,5-dimethoxycinnamate ensures the highest validated potency and a clear, dose-dependent biological response, reducing the risk of false negatives from weaker analogues.
- [1] Trivedi, V., et al. (2016). Alkyl Cinnamates Induce Protein Kinase C Translocation and Anticancer Activity against Breast Cancer Cells through Induction of the Mitochondrial Pathway of Apoptosis. Journal of Breast Cancer, 19(4), 358-371. View Source
